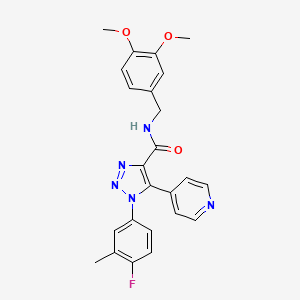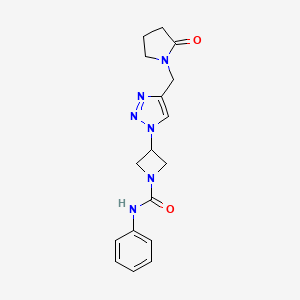
1-Acetylpyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Acetylpyrrolidine-2-carbonitrile” is a chemical compound with the molecular formula C7H10N2O and a molecular weight of 138.17 . It is not intended for human or veterinary use and is used for research purposes.
Synthesis Analysis
An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile was achieved. The reaction of L-proline with chloroacetyl chloride was followed by conversion of the carboxylic acid moiety of the resulting N-acylated product into the carbonitrile via the corresponding amide intermediate .
Molecular Structure Analysis
The molecular structure of “1-Acetylpyrrolidine-2-carbonitrile” is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Chemical Reactions Analysis
The pyrrolidine ring in “1-Acetylpyrrolidine-2-carbonitrile” is a versatile scaffold for novel biologically active compounds . It is used in the synthesis of various bioactive molecules, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .
Physical And Chemical Properties Analysis
“1-Acetylpyrrolidine-2-carbonitrile” is a powder that is stored at room temperature .
Applications De Recherche Scientifique
Medicinal Chemistry and Drug Development
1-Acetylpyrrolidine-2-carbonitrile serves as a valuable building block in medicinal chemistry. Researchers use it to synthesize novel compounds with potential pharmaceutical activity. Its nitrile group can be modified to create derivatives that target specific biological pathways or receptors. For instance, modification of the nitrile moiety may lead to the development of kinase inhibitors, antiviral agents, or anti-inflammatory drugs .
Asymmetric Synthesis
The chiral center in 1-acetylpyrrolidine-2-carbonitrile makes it useful for asymmetric synthesis. Chemists employ this compound as a starting material to access enantiopure molecules. By introducing appropriate chiral reagents or catalysts, they can selectively form one enantiomer over the other. This application is crucial in the synthesis of pharmaceuticals and agrochemicals .
Agrochemicals and Pesticides
Researchers explore the use of 1-acetylpyrrolidine-2-carbonitrile in designing new agrochemicals and pesticides. By modifying its structure, they can create compounds that exhibit insecticidal, fungicidal, or herbicidal properties. These derivatives play a role in crop protection and pest management .
Coordination Chemistry
The nitrile group in this compound allows it to act as a ligand in coordination complexes. Researchers investigate its coordination behavior with transition metal ions. These complexes find applications in catalysis, materials science, and bioinorganic chemistry. For example, they may serve as catalysts for organic transformations or as luminescent materials .
Solvent-Free Reactions
1-Acetylpyrrolidine-2-carbonitrile can participate in solvent-free or green chemistry reactions. Researchers appreciate its ability to undergo transformations without the need for organic solvents. Such reactions align with sustainable practices and reduce environmental impact .
Chemical Biology and Bioconjugation
Chemical biologists utilize this compound for bioconjugation purposes. By functionalizing its nitrile group, they can attach it to biomolecules (e.g., proteins, peptides, or nucleic acids). These bioconjugates play a role in drug delivery, imaging, and targeted therapies .
Safety And Hazards
The safety information for “1-Acetylpyrrolidine-2-carbonitrile” includes several hazard statements: H302, H312, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-acetylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-6(10)9-4-2-3-7(9)5-8/h7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHUTVLURGLOKMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetylpyrrolidine-2-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]pentanamide](/img/structure/B2834215.png)



![(2E)-N-benzyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide](/img/structure/B2834221.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)
![6-(3,4-dichlorobenzyl)-3-(3,4-dimethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2834223.png)


![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)
![[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride](/img/structure/B2834232.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2834235.png)